tert-Butyl 3,4,5,6-tetrahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 3,4,5,6-tetrahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate hydrate is a complex organic compound that belongs to the class of pyrroles Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3,4,5,6-tetrahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate hydrate can be achieved through a multi-step process. One common method involves the condensation of 1-(2-bromoethyl)-1H-pyrrole-2-carbaldehyde with an amine, isocyanide, and sodium azide in methanol at room temperature . This reaction proceeds via a domino imine formation, intramolecular annulation, and Ugi-azide reaction .
Industrial Production Methods
the principles of multicomponent reactions (MCRs) and isocyanide-based multicomponent reactions (IMCRs) can be applied to scale up the synthesis process .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3,4,5,6-tetrahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate hydrate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield tetrahydropyrrolo derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and sulfonyl chlorides are employed under basic conditions.
Major Products
The major products formed from these reactions include various substituted pyrroles and pyrrolo derivatives, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 3,4,5,6-tetrahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate hydrate is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology and Medicine
Its derivatives have shown promise as inhibitors of various enzymes and receptors, making it a valuable scaffold for drug design .
Industry
In industry, the compound can be used in the production of advanced materials, such as organic semiconductors and conductive polymers. Its ability to undergo various chemical modifications makes it a versatile component in material science .
Mechanism of Action
The mechanism of action of tert-Butyl 3,4,5,6-tetrahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate hydrate involves its interaction with specific molecular targets. For instance, its derivatives can act as inhibitors of β-secretase and acetylcholinesterase, preventing the aggregation of amyloid beta peptides and the formation of fibrils . This action is crucial in the context of neurodegenerative diseases like Alzheimer’s disease.
Comparison with Similar Compounds
Similar Compounds
- 2-Benzyl 5-tert-butyl tetrahydropyrrolo[3,4-c]pyrrole-2,5(1H,3H)-dicarboxylate
- 2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide
Uniqueness
tert-Butyl 3,4,5,6-tetrahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate hydrate is unique due to its specific tert-butyl and carboxylate functional groups, which provide distinct chemical properties and reactivity. These functional groups enhance its solubility and stability, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C11H20N2O3 |
---|---|
Molecular Weight |
228.29 g/mol |
IUPAC Name |
tert-butyl 2,3,4,6-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-5-carboxylate;hydrate |
InChI |
InChI=1S/C11H18N2O2.H2O/c1-11(2,3)15-10(14)13-6-8-4-12-5-9(8)7-13;/h12H,4-7H2,1-3H3;1H2 |
InChI Key |
VOUKMOQBATZNOS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=C(C1)CNC2.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.